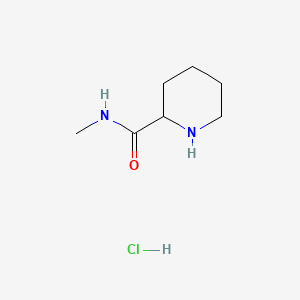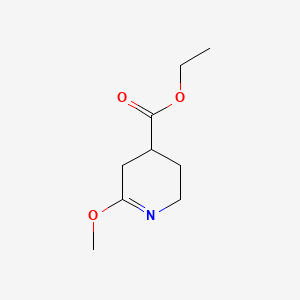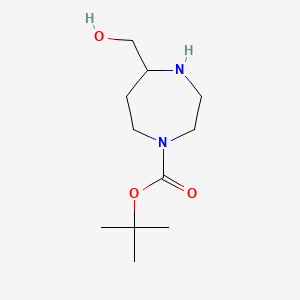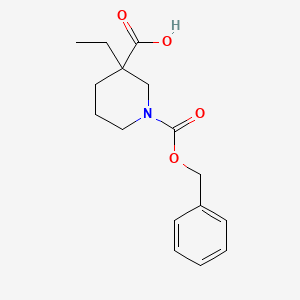![molecular formula C13H22N2O9 B582624 5-Acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid CAS No. 112054-78-1](/img/structure/B582624.png)
5-Acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental and Health Implications
Research into acetaminophen by-products during advanced oxidation processes has uncovered significant environmental and biotoxicity concerns. Hydroquinone, 1,4-benzoquinone, and acetamide were identified as frequent by-products, with some found to be mutagenic or harmful to ecosystems. This study underlines the importance of treating such compounds before environmental release, emphasizing the ecological and health-related impacts of degradation processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Corrosion and Industrial Impact
A review focusing on the corrosive effects of carboxylic acid vapors, including acetic acid, on copper, has revealed that these organic compounds contribute significantly to the acidity of rain and possess considerable industrial and environmental relevance. The study provides insights into the relative aggressiveness of these acids in specific industrial atmospheres, highlighting the broader implications of such compounds in corrosion and industrial settings (Bastidas & La Iglesia, 2007).
Chemical and Biological Synthesis
5-Hydroxymethylfurfural (5-HMF), a biomass-derived chemical, has gained attention due to its potential applications in producing various chemicals and materials. The presence of different functional groups in 5-HMF makes it an excellent material for preparing fine chemicals, showcasing the versatility and potential sustainability of using such compounds in organic synthesis and the broader implications for industrial chemistry (Fan, Verrier, Queneau, & Popowycz, 2019).
Antituberculosis Potential
A study on the antituberculosis activity of organotin complexes of various carboxylic acids, including 2-acetamido-3-phenylacrylic acid, indicates promising results. The review suggests that the structure, toxicity, and mechanism of action of these complexes play crucial roles in their antituberculosis efficacy, with triorganotin(IV) complexes showing superior activity. This research could have significant implications for developing new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Biorenewable Chemicals and Green Chemistry
Lactic acid, derived from biomass, is recognized for its role in the synthesis of biodegradable polymers and as a precursor for various chemicals. Research highlights the potential of converting lactic acid into valuable chemicals via chemical and biotechnological routes, emphasizing the role of such organic acids in the advancement of green chemistry and sustainable industrial practices (Gao, Ma, & Xu, 2011).
Direcciones Futuras
The potential biological activity of this compound makes it a subject of interest for future research. It could be explored for its antiviral properties, particularly against influenza viruses . Further studies could also investigate its synthesis, physical and chemical properties, and safety profile.
Propiedades
IUPAC Name |
5-acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O9/c1-5(16)14-4-8(19)10(20)11-9(15-6(2)17)7(18)3-13(23,24-11)12(21)22/h7-11,18-20,23H,3-4H2,1-2H3,(H,14,16)(H,15,17)(H,21,22)/t7?,8-,9?,10-,11?,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVFDZJABRGWTQ-WVPFUJCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]([C@H](C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B582546.png)



![1h-Pyrazolo[4,3-c]isoquinoline-3-carboxamide,4,5-dihydro-1-methyl-n-(6-methyl-2-pyridinyl)-5-oxo-](/img/structure/B582554.png)



